2,3-Benzofluorene

Description

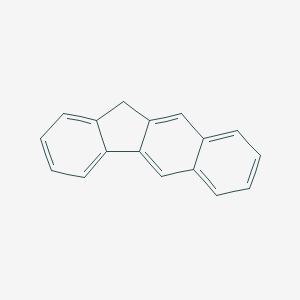

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11H-benzo[b]fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPOJKSPCGLOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022477 | |

| Record name | 11H-Benzo[b]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [INCEM EHC] Beige solid; [Aldrich MSDS] | |

| Record name | 11H-Benzo(b)fluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

243-17-4, 30777-19-6 | |

| Record name | 11H-Benzo[b]fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030777196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Benzofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11H-Benzo[b]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BENZOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMO75RUY0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Benzofluorene (CAS Number 243-17-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2,3-Benzofluorene (also known as 11H-Benzo[b]fluorene), a polycyclic aromatic hydrocarbon (PAH) with the CAS number 243-17-4. This document consolidates critical information regarding its physicochemical properties, synthesis, analytical methods, toxicology, and mechanism of action. Due to the limited availability of data for this compound in some areas, information from closely related compounds is used to provide a broader context, with such instances clearly noted. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental health.

Physicochemical Properties

This compound is a carbotetracyclic compound that presents as a colorless to pale yellow or almost white to yellow-green crystalline powder at room temperature.[1][2][3] It is characterized by a fused benzene (B151609) and fluorene (B118485) ring system.[1] This compound is known for its relatively high melting and boiling points and exhibits fluorescence.[1] While it is generally insoluble in water, it shows solubility in organic solvents such as methanol, benzene, toluene, and chloroform.[1][3][4] Its chemical stability is notable, though it can undergo typical aromatic compound reactions like electrophilic substitution.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₂ | [1] |

| Molecular Weight | 216.28 g/mol | [4] |

| Melting Point | 211-213 °C | [2][3][4] |

| Boiling Point | 402 °C | [3][4] |

| Water Solubility | 4 µg/L at 25 °C | [3][4] |

| Appearance | Colorless to pale yellow solid; Almost white to yellow-green crystalline powder | [1][2][3] |

| Synonyms | 11H-Benzo[b]fluorene, Benzo(B)Fluorene, Isonaphthofluorene, 2,3-Benzfluorene | [1][2] |

Synthesis and Manufacturing

General Synthetic Approaches

Several methods for the synthesis of benzo[b]fluorene derivatives have been reported, which can be adapted for the synthesis of the parent compound. These include:

-

Photochemical Conversion of Alkynylated Chalcones: A modern approach involves the direct photochemical conversion of alkynylated chalcones using a high-power ultraviolet A light-emitting diode. This method allows for rapid formation of substituted benzo[b]fluorenes.[5]

-

Metal-Catalyzed Rearrangement: A multi-step synthesis starting from dibenzylmalonic acid has been described for a methoxy-substituted benzo[b]fluorenone. The key step involves a metal-catalyzed rearrangement of a dihalo-spirobiindandione intermediate.[3]

-

Cascade Cyclization of Alkynes: Various cascade cyclization reactions of alkyne units have been developed for the construction of the benzofluorene skeleton. These can be promoted by thermal induction, metal catalysis, acid, or base.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for a multi-step synthesis of a benzo[b]fluorenone derivative, which is a common precursor to this compound.

Generalized synthetic workflow for a benzo[b]fluorene derivative.

Analytical Methods

The detection and quantification of this compound, as a PAH, are typically performed using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of PAHs. EPA Method 8100 provides guidance for the analysis of polynuclear aromatic hydrocarbons by gas chromatography.[6]

Experimental Protocol (General Principles based on EPA Method 8100):

-

Sample Preparation:

-

Extraction: For solid samples (e.g., soil, sediment), extraction is typically performed using methods like Soxhlet (EPA Method 3540) or ultrasonic extraction (EPA Method 3550) with a suitable solvent such as methylene (B1212753) chloride. Water samples are extracted using liquid-liquid extraction (EPA Method 3510 or 3520).[6]

-

Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using techniques like silica (B1680970) gel or florisil (B1214189) column chromatography.

-

Concentration: The cleaned extract is concentrated to a small volume (e.g., 1 mL) to enhance sensitivity.[6]

-

-

GC-MS Analysis:

-

Injection: A small aliquot (e.g., 1-2 µL) of the concentrated extract is injected into the GC.

-

Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a fused silica column coated with a non-polar stationary phase). The oven temperature is programmed to ramp up to elute the PAHs based on their boiling points.

-

Mass Spectrometric Detection: The separated compounds are ionized (typically by electron impact) and fragmented. The mass spectrometer detects the characteristic mass-to-charge ratios of the fragments, allowing for positive identification and quantification.

-

Quantification: Quantification is typically performed using an internal or external standard method.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of PAHs and is particularly useful for resolving isomers that may co-elute in GC. EPA Method 8310 outlines the analysis of PAHs by HPLC.[7][8]

Experimental Protocol (General Principles based on EPA Method 8310):

-

Sample Preparation: Sample extraction and cleanup are similar to the procedures for GC-MS analysis. The final extract is typically solvent-exchanged into a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).[7]

-

HPLC Analysis:

-

Injection: An aliquot of the final extract is injected into the HPLC system.

-

Chromatographic Separation: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol.

-

Detection: Detection can be performed using a UV detector or a fluorescence detector. Fluorescence detection offers higher sensitivity and selectivity for many PAHs.[7]

-

Quantification: Quantification is performed by comparing the peak area of the analyte to that of calibration standards.

-

General workflow for the analytical determination of this compound.

Toxicology and Carcinogenicity

The toxicological profile of this compound is not as extensively studied as some other PAHs. However, available data indicate potential health risks associated with exposure.

Acute and Chronic Toxicity

A 5-day oral toxicity study in Sprague-Dawley rats identified effects on red blood cells, the liver, and thyroid hormone homeostasis.[9] The National Institute of Environmental Health Sciences (NIEHS) conducted a repeat-dose biological potency study in rats, providing valuable benchmark dose (BMD) data.[1][10]

Key Findings from the NIEHS 5-Day Gavage Study in Rats: [1]

-

Male Rats: Effects included a significant decrease in reticulocyte count, increased thyroid-stimulating hormone concentration, and decreased total thyroxine concentration.

-

Female Rats: Effects included a significant increase in thyroid-stimulating hormone concentration, increased absolute liver weight, and increased cholesterol concentration.

| Endpoint | Sex | BMD (mg/kg) | BMDL (mg/kg) |

| Decreased Reticulocyte Count | Male | 11.837 | 6.978 |

| Increased Thyroid Stimulating Hormone | Male | 44.526 | 19.298 |

| Decreased Total Thyroxine | Male | 61.426 | 24.276 |

| Increased Thyroid Stimulating Hormone | Female | 1.078 | 0.267 |

| Increased Absolute Liver Weight | Female | 24.928 | 7.768 |

| Increased Cholesterol Concentration | Female | 288.242 | 226.543 |

BMD: Benchmark Dose; BMDL: Benchmark Dose Lower Confidence Limit

Due to the limited availability of comprehensive toxicity data, including LD50, NOAEL, and LOAEL values from a wide range of studies, a more detailed quantitative toxicity table cannot be provided at this time.

Carcinogenicity and Genotoxicity

This compound is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans." This classification is often due to limited or inadequate evidence in humans and experimental animals. However, it is noted as a questionable carcinogen with reported mutation data.

The genotoxicity of PAHs is generally attributed to their metabolic activation to reactive intermediates that can form DNA adducts. While the specific metabolic activation pathway for this compound has not been fully elucidated, it is presumed to follow the general pathway for PAHs.

Experimental Protocol: In Vivo Repeat Dose Toxicity Study (Based on NIEHS Report)[1]

-

Test Animals: Adult male and female Sprague-Dawley (Hsd:Sprague Dawley® SD®) rats.

-

Test Substance and Formulation: this compound formulated in corn oil.

-

Administration: Administered once daily for 5 consecutive days by oral gavage.

-

Dose Levels: A range of 10 doses were used, from 0.15 to 1,000 mg/kg body weight, plus a vehicle control (0 mg/kg).

-

Observations: Daily clinical observations were performed. Body weights were recorded at the start and end of the study.

-

Endpoint Analysis: On day 5 (the day after the final dose), animals were euthanized.

-

Blood was collected for clinical pathology (hematology and clinical chemistry).

-

Organs were weighed.

-

Liver and kidney tissues were collected for gene expression analysis.

-

-

Data Analysis: Benchmark doses (BMDs) were calculated for apical toxicological endpoints and transcriptional changes.

Experimental workflow for the NIEHS in vivo repeat dose toxicity study.

Mechanism of Action

The precise mechanisms of action for this compound's biological effects are not fully understood, but evidence points towards interactions with the estrogen receptor and metabolic activation to genotoxic species.

Anti-estrogenic Activity

This compound has been shown to inhibit estradiol-dependent reporter activity in yeast expressing the human estrogen receptor. This suggests that it may act as an antagonist or a partial agonist/antagonist of the estrogen receptor (ER). The binding of an antagonist to the ER can prevent the conformational changes necessary for the recruitment of co-activators, thereby inhibiting the transcription of estrogen-responsive genes.

The following diagram illustrates a hypothetical mechanism for the anti-estrogenic action of this compound.

Hypothetical anti-estrogenic mechanism of this compound.

Metabolic Activation and Genotoxicity

Like many PAHs, the carcinogenicity of this compound is likely linked to its metabolic activation into reactive electrophiles that can bind to DNA, forming adducts. This process is primarily mediated by cytochrome P450 (CYP) enzymes. While the specific metabolites of this compound have not been definitively characterized in the literature, a plausible pathway can be inferred from the metabolism of other PAHs like benzo[a]pyrene.

The proposed pathway involves:

-

Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, catalyze the formation of an epoxide on one of the aromatic rings.

-

Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.

-

Second Epoxidation: A second epoxidation by CYP enzymes, often in the "bay region" or a "pseudo-bay region" of the molecule, forms a highly reactive diol-epoxide.

-

DNA Adduct Formation: The diol-epoxide can then react with nucleophilic sites on DNA bases (primarily guanine), forming a covalent adduct. If not repaired, this adduct can lead to mutations during DNA replication.

Hypothetical metabolic activation pathway of this compound.

Applications and Research Interest

This compound is primarily used in a research context. Its applications include:

-

Analytical Standard: It is used as a standard for the detection of particle-bound PAHs by techniques such as real-time aerosol mass spectrometry.[2]

-

Fluorescence Studies: Its fluorescent properties make it useful in the three-way analysis of fluorescence excitation-emission matrices of PAH mixtures.[2]

-

Materials Science: The unique electronic properties stemming from its structure are of interest in research related to materials science and organic synthesis.[1]

-

Biochemical Research: It serves as a useful reagent for biochemical experiments.[1]

Conclusion

This compound is a polycyclic aromatic hydrocarbon with a growing body of technical data. While its physicochemical properties and analytical detection methods are well-established, further research is needed to fully elucidate its toxicological mechanisms, particularly its interaction with the estrogen receptor and its complete metabolic fate. The quantitative toxicological data from recent studies provide a valuable foundation for risk assessment. This guide serves as a comprehensive starting point for researchers and professionals working with this compound, highlighting both what is known and where further investigation is warranted.

References

- 1. niehs.nih.gov [niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzofluoranthenes: calculated diol epoxide reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. agilent.com [agilent.com]

- 6. The involvement of a diol-epoxide in the metabolic activation of benzo(a)pyrene in human bronchial mucosa and in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Selection of the Most Suitable Source Analogue for this compound Using Read-Across Methodology to Support Derivation of Human Health Toxicity Values | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 10. The metabolic activation of dibenzo[a,e]fluoranthene in vitro. Evidence that its bay-region and pseudo-bay-region diol-epoxides react preferentially with guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 11H-benzo[b]fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 11H-benzo[b]fluorene (CAS RN: 243-17-4), a polycyclic aromatic hydrocarbon. The information herein is curated for professionals in research and development, offering a structured presentation of quantitative data, detailed experimental methodologies, and a logical workflow for physical characterization.

Core Physical and Chemical Properties

11H-benzo[b]fluorene, also known as 2,3-benzofluorene, is a carbotetracyclic compound with the molecular formula C₁₇H₁₂.[1][2] Its physical state is typically a colorless or beige solid.[2]

The following table summarizes the key physical properties of 11H-benzo[b]fluorene.

| Property | Value | Notes and References |

| Molecular Weight | 216.28 g/mol | [1][2] |

| Melting Point | 206-214 °C, 213 °C | A range of 206-214 °C and a specific value of 213 °C have been reported.[1][3] |

| Boiling Point | 401 °C, 402 °C | Reported values are in close agreement.[1][3] |

| Octanol/Water Partition Coefficient (LogP) | 5.75, 5.8 | Indicates high lipophilicity.[1][2] |

| Appearance | Colorless to beige solid | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail standard experimental methodologies for determining the key physical properties of solid organic compounds like 11H-benzo[b]fluorene.

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry 11H-benzo[b]fluorene is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase has transitioned to liquid is recorded as the end of the melting range.

-

Purity Assessment: A narrow melting range suggests high purity, whereas a broad range indicates the presence of impurities.

Due to the high boiling point of 11H-benzo[b]fluorene, specialized techniques are required for its determination to avoid decomposition.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of 11H-benzo[b]fluorene is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution through convection currents.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. The heat is then removed. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

A qualitative assessment of solubility in various solvents can provide insights into the polarity and functional groups present in a molecule.

Methodology: Qualitative Solubility Testing

-

Sample and Solvent Preparation: Approximately 0.1 g of 11H-benzo[b]fluorene is placed in a test tube.

-

Solvent Addition: 3 mL of a selected solvent (e.g., water, ethanol, diethyl ether, toluene) is added in portions to the test tube.

-

Observation: The mixture is agitated after each addition, and the degree of dissolution is observed. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities to create a solubility profile. Given its high LogP value, 11H-benzo[b]fluorene is expected to be soluble in nonpolar organic solvents and insoluble in water.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical and spectral characterization of a solid organic compound such as 11H-benzo[b]fluorene.

Spectral Properties

While this guide focuses on physical properties, it is pertinent to note that spectroscopic data are crucial for the structural elucidation and confirmation of 11H-benzo[b]fluorene. Available spectral information includes:

-

UV-Visible (UV-Vis) Spectroscopy: Data is available for 11H-benzo[b]fluorene, which is useful for understanding its electronic transitions.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra have been reported, providing detailed information about the hydrogen and carbon framework of the molecule.[2][5]

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of 11H-benzo[b]fluorene.[6][7]

-

Infrared (IR) Spectroscopy: IR spectra are available, which help in identifying the characteristic vibrational modes of the molecule.[6][7]

This comprehensive set of physical and spectral data provides a solid foundation for the use of 11H-benzo[b]fluorene in various research and development applications.

References

2,3-Benzofluorene molecular weight and formula

An In-Depth Technical Guide to 2,3-Benzofluorene

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Toxicological Data

This compound is a polycyclic aromatic hydrocarbon (PAH). The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂ | [1][2] |

| Molecular Weight | 216.28 g/mol | [2] |

| CAS Number | 243-17-4 | [1][2] |

| Melting Point | 211-213 °C | |

| Boiling Point | 402 °C | [3] |

| Water Solubility | 4 µg/L at 25 °C | [3] |

| Log Kow (estimated) | 5.35 | |

| LD₅₀ (oral, rat, predicted) | 2,250 mg/kg | [1] |

Experimental Protocol: In Vivo Biological Potency Assessment

A key application for toxicological assessment and understanding the biological impact of this compound involves in vivo studies. The following protocol is a summary of a short-term biological potency study conducted by the National Institute of Environmental Health Sciences (NIEHS).[1][2]

Objective: To assess the biological potency of this compound in a short-term in vivo transcriptomic study.[2]

Animal Model:

Materials:

Procedure:

-

Formulation: Prepare a suspension of this compound in corn oil.[1]

-

Administration: Administer the formulation once daily for 5 consecutive days via oral gavage.[1]

-

Dosage Groups: A range of 10 doses were administered: 0 (vehicle control), 0.15, 0.5, 1.4, 4, 12, 37, 111, 333, and 1,000 mg/kg body weight.[1]

-

Sample Collection:

-

Analysis:

Biological Signaling and Activity

In vivo studies have revealed several biological activities of this compound. In male rats, exposure led to a significant decrease in reticulocyte count, an increase in thyroid-stimulating hormone, and a decrease in total thyroxine concentration.[2] In female rats, increased thyroid-stimulating hormone, increased absolute liver weight, and increased cholesterol concentration were observed.[2]

Transcriptomic analysis of liver tissue identified changes in gene expression. In male rats, the most sensitive gene sets affected were related to the regulation of ossification and kidney development.[2] In females, the most sensitive gene sets were related to DNA conformation change and chromosome organization.[4] Additionally, this compound has been shown to inhibit estradiol-dependent reporter activity in yeast.

The following diagram illustrates the experimental workflow and the observed biological consequences of this compound administration in the described in vivo study.

Caption: Experimental workflow for in vivo assessment of this compound.

References

- 1. niehs.nih.gov [niehs.nih.gov]

- 2. NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of this compound (CASRN 243-17-4) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound CAS#: 243-17-4 [m.chemicalbook.com]

- 4. Summary - NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of this compound (CASRN 243-17-4) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2,3-Benzofluorene in Organic Solvents: A Technical Guide

For Immediate Release

Core Understanding of 2,3-Benzofluorene Solubility

This compound (CAS No. 243-17-4) is a solid aromatic hydrocarbon. Its solubility is a critical parameter for its application in various research and industrial processes, including as a standard in environmental analysis and in the synthesis of organic materials. The general principle of "like dissolves like" governs its solubility, indicating a higher affinity for nonpolar, aromatic solvents.

Qualitative Solubility Profile

Based on available data, the solubility of this compound in a range of common organic solvents has been qualitatively described. This information is summarized in the table below.

| Solvent Class | Solvent | Qualitative Solubility |

| Aromatic Hydrocarbons | Benzene | Soluble |

| Toluene | Soluble | |

| Halogenated Hydrocarbons | Chloroform | Soluble |

| Alcohols | Methanol | Soluble[1] |

| Hot Ethanol | Slightly Soluble | |

| Carboxylic Acids | Acetic Acid | Slightly Soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative terms and do not provide specific concentration limits. For precise applications, experimental determination of quantitative solubility is essential.

Experimental Protocol for Quantitative Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent. The following protocol outlines the steps for determining the quantitative solubility of this compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

High-purity this compound

-

Analytical grade organic solvent of interest

-

Thermostatically controlled orbital shaker or incubator

-

Calibrated thermometer or temperature probe

-

Analytical balance with a precision of at least 0.1 mg

-

Glass vials with screw caps (B75204) or sealed ampoules

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) with continuous agitation. The equilibration time should be determined empirically to ensure that the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant experimental temperature for at least 24 hours to allow the excess solid to settle. If necessary, centrifugation at the experimental temperature can be employed to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile and the solute is not, the solvent from the volumetric flask can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause sublimation of the this compound. The mass of the remaining solid is then determined using an analytical balance. The solubility is calculated as the mass of the solute per volume of the solvent.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of the solvent. The concentration of this compound in the diluted sample is then determined using a pre-calibrated HPLC or UV-Vis spectrophotometer. The original solubility is calculated by taking the dilution factor into account.

-

-

Data Analysis: Repeat the experiment at least in triplicate to ensure the reproducibility of the results. The solubility should be reported in appropriate units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction (χ), at the specified temperature.

Experimental Workflow Visualization

The logical flow of the isothermal shake-flask method for determining the solubility of this compound is depicted in the following diagram.

References

Environmental Sources of 2,3-Benzofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Benzofluorene, also known as benzo[b]fluorene, is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. As a member of the PAH family, it is not produced commercially but is ubiquitously formed through the incomplete combustion of organic materials. This technical guide provides a comprehensive overview of the primary environmental sources of this compound, presents quantitative data from various environmental matrices, details standardized analytical protocols for its detection, and illustrates key toxicological pathways. This document is intended to serve as a critical resource for researchers, environmental scientists, and professionals in drug development investigating the environmental fate and biological impact of this compound.

Introduction to this compound

This compound (C₁₇H₁₂) is a high molecular weight, carbotetracyclic aromatic hydrocarbon. Like other PAHs, it is characterized by its lipophilic nature, low aqueous solubility, and tendency to adsorb to particulate matter in the environment. Its presence in air, water, soil, and sediment is a direct result of both natural and, more significantly, anthropogenic activities. Due to its mutagenic and potential carcinogenic properties, understanding its sources and environmental concentrations is crucial for risk assessment and management.

Primary Environmental Sources

The environmental sources of this compound and other PAHs are broadly categorized into three main types: pyrogenic, petrogenic, and biogenic.[1] Anthropogenic activities are the predominant contributors to environmental PAH levels.[2]

2.1 Pyrogenic Sources Pyrogenic PAHs are formed during the incomplete combustion or pyrolysis of organic matter at high temperatures (350–1,200°C).[1] This is the primary formation pathway for this compound.[3]

-

Industrial Processes: Major industrial sources include coal and petroleum refining, coke production in iron and steel manufacturing, and aluminum production.[3][4]

-

Fossil Fuel Combustion: The burning of fossil fuels for energy generation in power plants and for transportation (vehicle exhaust) releases significant quantities of PAHs.[5][6]

-

Biomass Burning: This includes both natural forest fires and anthropogenic burning of wood, agricultural waste, and other biomass for heating, cooking, and land clearing.[1][6]

-

Waste Incineration: The combustion of municipal and industrial waste is another significant pyrogenic source.[2]

2.2 Petrogenic Sources Petrogenic PAHs are those derived from petroleum and its refined products. This compound is a natural component of crude oil and fossil fuels.[7]

-

Oil Spills and Seeps: Accidental releases of crude oil and petroleum products into marine and terrestrial environments.[1]

-

Fuel and Oil Leakage: Chronic, low-level releases from storage tanks, pipelines, and vehicles.[1]

2.3 Other Sources

-

Coal Tar and Asphalt (B605645): this compound is found in coal tar, coal tar pitch, and asphalt used in road construction.[4][8]

-

Tobacco Smoke and Smog: It is a component of cigarette smoke and urban smog, contributing to human inhalation exposure.[4]

Quantitative Data on Environmental Concentrations

Due to its hydrophobic nature, this compound predominantly accumulates in solid matrices like soil, sediment, and atmospheric particulate matter rather than in the aqueous phase. The following tables summarize reported concentrations in various environmental media.

Table 1: Concentration of this compound (Benzo[b]fluorene) in Sediments

| Location | Matrix Type | Concentration Range (ng/g dry weight) | Mean Concentration (ng/g dry weight) | Reference |

| Daya Bay, China | Dated Marine Sediment Core | 99.3 - 676 (Total PAHs) | 304 (Total PAHs) | [1] |

| Dongping Lake, China | Dated Lake Sediment Core | 77.6 - 628 (Total PAHs) | 198.3 (Total PAHs) | [5] |

| Songkhla Lake, Thailand | Lake Sediment Core | 19.4 - 1,218 (Total PAHs) | Not Reported | [6] |

| Offshore South Korea | Marine Sediment | 22 - 250 (Total PAHs, OC-normalized) | 88 - 130 (Total PAHs, OC-normalized) | [9] |

| Naples Harbor, Italy | Surface Sediment | 9 - 31,774 (Total PAHs) | Not Reported | [4] |

Table 2: Concentration of this compound in Soil and Dust

| Location | Matrix Type | Concentration Range (µg/g) | Mean Concentration (µg/g) | Reference |

| Harbin, China | Green Belt Soil | 0.39 - 43.9 (Total PAHs) | 7.79 (Priority PAHs) | [10][11] |

| Harbin, China | Road Dust | 0.95 - 40.7 (Total PAHs) | Not Reported | [10][11] |

| Harbin, China | Parking Lot Dust | 0.81 - 190 (Total PAHs) | 11.34 (Priority PAHs) | [10][11] |

| Durham-York, Canada | Industrial Soil | <0.05 | Not Applicable | [12] |

Experimental Protocols for Analysis

The accurate quantification of this compound in complex environmental matrices requires a multi-step analytical approach involving extraction, cleanup, and instrumental analysis. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most common and reliable method.

4.1 Detailed Methodology: GC-MS Analysis of this compound in Soil/Sediment

This protocol describes a representative method for the determination of this compound in soil or sediment samples.

4.1.1 Sample Preparation and Extraction

-

Homogenization: Air-dry or lyophilize the soil/sediment sample to a constant weight. Sieve the sample through a 2 mm mesh to remove large debris.

-

Internal Standard Spiking: Weigh approximately 10 g of the homogenized sample into a cellulose (B213188) extraction thimble. Spike the sample with a known amount of a surrogate standard mixture containing deuterated PAHs (e.g., Benzo[b]fluorene-d12) to correct for extraction efficiency and matrix effects.

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add 200 mL of a 1:1 (v/v) mixture of dichloromethane (B109758) (DCM) and n-hexane to the boiling flask. Extract the sample for 16-24 hours at 4-6 cycles per hour.

-

Concentration: After extraction, allow the solvent to cool. Concentrate the extract to approximately 5 mL using a rotary evaporator with the water bath set to 35°C.

4.1.2 Extract Cleanup

-

Column Preparation: Prepare a multi-layer silica (B1680970) gel column. Pack a chromatography column with (from bottom to top): a glass wool plug, 10 g of activated silica gel, and 2 g of anhydrous sodium sulfate.

-

Column Loading: Pre-wet the column with n-hexane. Transfer the concentrated extract onto the top of the column.

-

Fractionation:

-

Fraction 1 (Aliphatics): Elute the column with 40 mL of n-hexane. Discard this fraction.

-

Fraction 2 (Aromatics): Elute the column with 70 mL of a 7:3 (v/v) mixture of n-hexane and DCM. Collect this fraction, which contains the PAHs.

-

-

Final Concentration: Concentrate the collected aromatic fraction to a final volume of 1 mL under a gentle stream of high-purity nitrogen. Add a recovery standard (e.g., p-Terphenyl-d14) just prior to analysis.

4.1.3 Instrumental Analysis (GC-MS/MS)

-

Gas Chromatograph (GC):

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 70°C, hold for 2 min. Ramp at 25°C/min to 150°C. Ramp at 10°C/min to 320°C, hold for 10 min.

-

-

Mass Spectrometer (MS):

-

Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

MRM Transitions for this compound (C₁₇H₁₂):

-

Quantifier: 216 -> 215

-

Qualifier: 216 -> 214

-

-

MRM Transition for Benzo[b]fluorene-d12: 228 -> 226

-

4.1.4 Quantification Quantification is performed using the internal standard method. A multi-point calibration curve is generated by analyzing standards of known concentrations. The concentration of this compound in the sample is calculated based on the ratio of its peak area to that of its corresponding deuterated internal standard.

Toxicological Signaling Pathways

The toxicity of this compound, like many other PAHs, is primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR) and its ability to form DNA adducts after metabolic activation.

5.1 Aryl Hydrocarbon Receptor (AhR) Signaling Pathway The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including xenobiotic-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[13]

-

Ligand Binding: this compound enters the cell and binds to the AhR located in the cytoplasm, which is part of a protein complex including Hsp90.

-

Nuclear Translocation: Ligand binding causes a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus.

-

Dimerization: In the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding: The AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: This binding initiates the transcription of genes encoding for Phase I and Phase II metabolic enzymes (e.g., CYP1A1, CYP1B1, UGTs), which are involved in the metabolism of PAHs.

5.2 DNA Adduct Formation While the AhR pathway is a receptor-mediated mechanism, a key component of PAH-induced carcinogenesis is genotoxicity resulting from metabolic activation. The same CYP enzymes induced by AhR signaling can metabolize this compound into reactive electrophilic intermediates, such as diol epoxides. These metabolites can covalently bind to nucleophilic sites on DNA, forming bulky DNA adducts.[12] If not repaired by cellular mechanisms, these adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Conclusion

This compound is a widespread environmental contaminant originating primarily from the incomplete combustion of organic materials and the use of fossil fuels. Its persistence and tendency to accumulate in soil and sediment make these matrices important sinks and long-term sources of exposure. Standardized analytical methods, predominantly GC-MS, allow for its reliable quantification at trace levels. The toxicological significance of this compound is linked to its ability to activate the AhR signaling pathway and, following metabolic activation, to form genotoxic DNA adducts. Continued monitoring and research into the specific sources and biological effects of this and other PAHs are essential for protecting environmental and human health.

References

- 1. Assessment and Implication of PAHs and Compound-Specific δ13C Compositions in a Dated Marine Sediment Core from Daya Bay, China [mdpi.com]

- 2. psecommunity.org [psecommunity.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journal.gnest.org [journal.gnest.org]

- 5. A 110 Year Sediment Record of Polycyclic Aromatic Hydrocarbons Related to Economic Development and Energy Consumption in Dongping Lake, North China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concentrations and source identification of priority polycyclic aromatic hydrocarbons in sediment cores from south and northeast Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.gov.bc.ca [www2.gov.bc.ca]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. kp652.bver.co.kr [kp652.bver.co.kr]

- 10. Occurrence, Sources, and Health Risks of Polycyclic Aromatic Hydrocarbons in Road Environments from Harbin, a Megacity of China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Occurrence, Sources, and Health Risks of Polycyclic Aromatic Hydrocarbons in Road Environments from Harbin, a Megacity of China [mdpi.com]

- 12. durhamyorkwaste.ca [durhamyorkwaste.ca]

- 13. longdom.org [longdom.org]

Carcinogenic Potential of 2,3-Benzofluorene and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the carcinogenic potential of 2,3-benzofluorene and its isomers. This compound, a polycyclic aromatic hydrocarbon (PAH), is a component of complex environmental mixtures resulting from the incomplete combustion of organic materials. While extensive research has been conducted on the carcinogenicity of many PAHs, data specific to this compound and its isomers remain limited. This document summarizes the available quantitative toxicological data, details relevant experimental protocols, and elucidates the known metabolic and signaling pathways involved in the bioactivity of these compounds. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the assessment of risks associated with PAH exposure and the development of new chemical entities.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds that are of significant concern to human health due to the carcinogenic properties of many of its members.[1] this compound (also known as benzo[b]fluorene) is a PAH that is formed during the incomplete combustion of organic matter and is found in environmental mixtures such as coal tar and tobacco smoke.[2] The carcinogenic potential of this compound is not as well-characterized as that of other prominent PAHs like benzo[a]pyrene. The International Agency for Research on Cancer (IARC) has classified this compound in Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence from experimental animal studies and a lack of data in humans.[1][3] This classification underscores the need for a thorough evaluation of the existing toxicological data to identify knowledge gaps and guide future research.

This technical guide aims to consolidate the available scientific literature on the carcinogenic potential of this compound and its isomers, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Toxicological Data

The primary source of quantitative data for this compound comes from a 5-day in vivo repeat-dose study conducted by the National Institute of Environmental Health Sciences (NIEHS).[1][4] This study in Sprague Dawley rats provides benchmark dose (BMD) and benchmark dose lower confidence limit (BMDL) values for various toxicological endpoints.

Table 1: Summary of Apical Toxicological Endpoints for this compound in Sprague Dawley Rats (5-Day Gavage Study) [1][4]

| Sex | Endpoint | BMD (mg/kg) | BMDL (mg/kg) |

| Male | Decreased Reticulocyte Count | 11.837 | 6.978 |

| Male | Increased Thyroid Stimulating Hormone | 44.526 | 19.298 |

| Male | Decreased Total Thyroxine | 61.426 | 24.276 |

| Female | Increased Thyroid Stimulating Hormone | 1.078 | 0.267 |

| Female | Increased Absolute Liver Weight | 24.928 | 7.768 |

| Female | Increased Cholesterol Concentration | 288.242 | 226.543 |

Table 2: Summary of Most Sensitive Gene Set and Individual Gene Transcriptional Changes in Liver and Kidney of Sprague Dawley Rats (5-Day Gavage Study) [1][5]

| Sex | Tissue | Endpoint | BMD (mg/kg) | BMDL (mg/kg) |

| Male | Liver | Gene Set: Regulation of Ossification | 5.660 | 2.158 |

| Male | Liver | Individual Gene: Zfp354a | 3.267 | 1.720 |

| Female | Liver | Gene Set: DNA Conformation Change | 1.874 | 0.497 |

| Female | Liver | Individual Gene: Kif22 | 0.962 | 0.282 |

| Male | Kidney | Gene Set: Brain Development | 6.167 | 1.732 |

| Male | Kidney | Individual Gene: Top2a | 12.334 | 3.464 |

| Female | Kidney | Gene Set: Regulation of Fibroblast Proliferation | 14.574 | 7.161 |

| Female | Kidney | Individual Gene: Cyp1a1 | 12.886 | 9.131 |

Note: Long-term carcinogenicity studies providing tumor incidence data for this compound and its isomers are not currently available in the published literature. Similarly, quantitative data from mutagenicity assays such as the Ames test are limited and have produced conflicting results for this compound.[2]

Experimental Protocols

This section provides a detailed methodology for the key in vivo study that has generated the most comprehensive quantitative data for this compound to date.

NIEHS 5-Day In Vivo Repeat Dose Biological Potency Study of this compound[1][4]

-

Test System: Adult male and female Sprague Dawley (Hsd:Sprague Dawley® SD®) rats.

-

Test Substance Administration: this compound was formulated in corn oil and administered once daily for 5 consecutive days by oral gavage.

-

Dose Levels: Ten dose levels were used: 0 (vehicle control), 0.15, 0.5, 1.4, 4, 12, 37, 111, 333, and 1,000 mg/kg body weight.

-

Internal Dose Assessment: Blood was collected from dedicated animal groups at the 4 and 37 mg/kg dose levels to assess internal dose.

-

Endpoint Evaluation: On day 5, 24 hours after the final dose, animals were euthanized. Standard toxicological measures were assessed, including clinical pathology and organ weights. Liver and kidney tissues were collected for gene expression analysis using the TempO-Seq assay.

-

Data Analysis: Benchmark dose (BMD) modeling was conducted to identify the BMDs associated with apical toxicological endpoints and transcriptional changes in the liver and kidney. A benchmark response of one standard deviation was used for modeling all endpoints.

Metabolic Activation and Signaling Pathways

The carcinogenicity of many PAHs is dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations if not repaired.[6] While specific pathways for this compound are not fully elucidated, the general pathways for PAH metabolism are considered relevant.

General Metabolic Activation Pathway for PAHs

The primary route of metabolic activation for many PAHs involves the cytochrome P450 monooxygenase system, leading to the formation of epoxides. These epoxides can be hydrolyzed by epoxide hydrolase to form dihydrodiols, which can then be further oxidized by cytochrome P450 to form highly reactive diol epoxides. These diol epoxides are often the ultimate carcinogenic metabolites that react with cellular macromolecules, including DNA.

Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many PAHs.[7] Upon binding to a PAH ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This leads to the transcriptional activation of a battery of genes, including those encoding for metabolic enzymes such as cytochrome P450s (e.g., CYP1A1, CYP1A2, CYP1B1), which are involved in the metabolic activation of PAHs.[8][9] While not directly demonstrated for this compound, its structural similarity to other AhR-activating PAHs suggests it may also act through this pathway.

p53 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of the cellular response to DNA damage.[10] Activation of the p53 pathway can lead to cell cycle arrest, allowing time for DNA repair, or apoptosis (programmed cell death) if the damage is too severe.[11] DNA adducts formed by reactive metabolites of PAHs can trigger a DNA damage response that activates p53.[12] While direct evidence for the activation of the p53 pathway by this compound is lacking, it is a plausible mechanism through which it could exert genotoxic effects.

Discussion and Future Directions

Future research should prioritize the following areas:

-

Long-term carcinogenicity bioassays: To definitively assess the carcinogenic potential of this compound and its isomers, long-term studies in rodent models are essential to determine tumor incidence and latency.

-

Comprehensive mutagenicity testing: A thorough evaluation of the mutagenic potential of this compound and its isomers using a battery of in vitro and in vivo assays, including a standardized Ames test with multiple strains and metabolic activation, is needed to resolve the current conflicting reports.

-

Comparative studies of isomers: Direct comparative studies of the toxicological and carcinogenic properties of 1,2-, 2,3-, and 3,4-benzofluorene are required to understand the structure-activity relationships within this isomeric group.

-

Mechanistic studies: Research focused on the specific metabolic pathways of this compound and its isomers, the identification of their DNA adducts, and their ability to activate key signaling pathways such as the AhR and p53 pathways will provide a more complete picture of their potential hazards.

Conclusion

This technical guide has synthesized the currently available data on the carcinogenic potential of this compound and its isomers. While a short-term in vivo study provides some quantitative toxicological data, significant data gaps exist, particularly concerning long-term carcinogenicity and mutagenicity. The IARC classification of this compound as a Group 3 agent reflects this uncertainty.[1][3] The information and diagrams presented here offer a foundation for understanding the known aspects of this compound's bioactivity and highlight the critical need for further research to adequately characterize the risks posed by this and related PAHs to human health.

References

- 1. niehs.nih.gov [niehs.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of this compound (CASRN 243-17-4) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies): NIEHS Report 09 [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Summary - NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of this compound (CASRN 243-17-4) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the aryl hydrocarbon receptor (AhR) has an anti-inflammatory effect - Fraunhofer IZI [izi.fraunhofer.de]

- 9. Aryl hydrocarbon receptor activation affects the dendritic cell phenotype and function during allergic sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Pharmacologic Activation of p53 Triggers Viral Mimicry Response Thereby Abolishing Tumor Immune Evasion and Promoting Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomers of Benzofluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of benzofluorene, focusing on their physicochemical properties, synthesis, and biological significance. Benzofluorenes are polycyclic aromatic hydrocarbons (PAHs) composed of a fluorene (B118485) backbone with an additional fused benzene (B151609) ring. The position of this fusion gives rise to three distinct structural isomers: benzo[a]fluorene, benzo[b]fluorene, and benzo[c]fluorene. These compounds are of significant interest due to their presence in environmental pollutants and their varied biological activities, including mutagenicity and carcinogenicity, which are relevant to drug development and toxicology.

Physicochemical Properties of Benzofluorene Isomers

The structural differences among the benzofluorene isomers lead to distinct physicochemical properties. A summary of these properties is presented in the table below for easy comparison.

| Property | Benzo[a]fluorene | Benzo[b]fluorene | Benzo[c]fluorene |

| Chemical Formula | C₁₇H₁₂ | C₁₇H₁₂ | C₁₇H₁₂ |

| Molar Mass | 216.28 g/mol [1] | 216.2772 g/mol [2] | 216.283 g/mol [3] |

| Melting Point | 189.5 °C[4] | Not specified | 125-127 °C (predicted)[3] |

| Boiling Point | 405 °C[4] | Not specified | 398 °C (predicted)[3] |

| Density | 0.819 g/cm³[4] | Not specified | 1.185 g/cm³[3] |

| Water Solubility | 0.045 mg/L at 25 °C[1] | Not specified | Not specified |

| Synonyms | 1,2-Benzofluorene, Chrysofluorene[1] | 2,3-Benzofluorene, 11H-Benzo[b]fluorene[2] | 3,4-Benzofluorene, 7H-Benzo[c]fluorene[5] |

Structural Representation of Benzofluorene Isomers

The arrangement of the fused benzene ring defines the unique structure of each isomer.

Caption: Chemical structures of the three benzofluorene isomers.

Synthesis and Experimental Protocols

The synthesis of benzofluorene isomers can be achieved through various chemical reactions. Below are detailed methodologies for key synthetic approaches.

Synthesis of Benzo[c]fluorene

A common synthetic route to benzo[c]fluorene involves the self-condensation of 2H-inden-1-one, followed by reduction.[3]

Experimental Protocol:

-

Bromination of 1-indanone (B140024): 1-indanone is treated with N-bromosuccinimide to yield 3-bromoindanone via a substitution reaction.[3]

-

Dehydrobromination: The resulting 3-bromoindanone is dehydrobrominated using a base, such as triethylamine, to form 2H-inden-1-one.[3]

-

Self-condensation: 2H-inden-1-one undergoes self-condensation upon heating to produce benzo[c]fluorenone-9.[3]

-

Reduction: The final step is the reduction of benzo[c]fluorenone-9 with hydrazine (B178648) hydrate (B1144303) to yield benzo[c]fluorene.[3]

Caption: Synthetic pathway for benzo[c]fluorene.

Synthesis of Benzo[b]fluorenes via Photochemical Conversion

A modern approach for synthesizing substituted benzo[b]fluorenes involves the direct photochemical conversion of alkynylated chalcones.[6]

Experimental Protocol:

-

Irradiation: An alkynylated chalcone (B49325) substrate is irradiated using a high-power light-emitting diode (LED) emitting ultraviolet A light.[6]

-

Cyclization: This irradiation initiates a photoannulation process, leading to the formation of the benzo[b]fluorene scaffold. The reaction can be performed in a continuous flow reactor to improve reproducibility and scalability.[6]

Biological Activity and Toxicological Significance

The biological activity of benzofluorene isomers is of considerable interest, particularly their mutagenic and carcinogenic properties. This activity is often linked to their metabolic activation to reactive intermediates that can form DNA adducts.

DNA Adduct Formation

Comparative studies have shown that 7H-benzo[c]fluorene is particularly potent in forming DNA adducts in lung tissue.[1] Animal studies have demonstrated that it forms significantly more lung DNA adducts than 11H-benzo[a]fluorene and 11H-benzo[b]fluorene.[1] This suggests that benzo[c]fluorene is a major contributor to the carcinogenicity of mixtures like coal tar.[1][3]

Caption: Generalized pathway of benzofluorene-induced carcinogenesis.

Conclusion

The structural isomers of benzofluorene exhibit distinct physicochemical and biological properties. Benzo[c]fluorene, in particular, has been identified as a potent mutagen and carcinogen due to its propensity to form DNA adducts following metabolic activation. The synthetic methodologies outlined provide a basis for the preparation of these compounds for further toxicological studies and for the development of analytical standards. A thorough understanding of the structure-activity relationships of benzofluorene isomers is crucial for assessing the risks associated with environmental exposure and for guiding the development of safer industrial processes and therapeutics.

References

A Technical Guide to 11H-Benzo[b]fluorene (2,3-Benzofluorene)

This technical guide provides a comprehensive overview of 11H-Benzo[b]fluorene, a polycyclic aromatic hydrocarbon (PAH). The information is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering detailed data on its chemical identity, properties, and analytical methodologies.

Chemical Identity and Synonyms

The compound commonly known as 2,3-Benzofluorene is systematically named 11H-Benzo[b]fluorene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is a carbotetracyclic compound, meaning it is composed of four fused carbon rings.[2]

Due to its historical and widespread use in various research contexts, 11H-Benzo[b]fluorene is also known by several synonyms. These include:

Physicochemical Properties

11H-Benzo[b]fluorene is a solid at room temperature, appearing as a white to yellow-green crystalline powder.[2][8] It is generally insoluble in water but shows solubility in organic solvents such as methanol, benzene, toluene, and chloroform.[3][4][7] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₂ | [3][4][7] |

| Molecular Weight | 216.28 g/mol | [4][7] |

| CAS Number | 243-17-4 | [2][3][4][7] |

| Appearance | Almost white to yellow-green crystalline powder | [2][8] |

| Melting Point | 211-213 °C | [2][4][7][8] |

| Boiling Point | 402 °C | [4][5][8] |

| Water Solubility | 4 µg/L at 25 °C | [4] |

| Solubility | Soluble in methanol | [4][7] |

| logP (Octanol/Water) | 5.75 - 5.8 | [4][5] |

| EC Number | 205-952-2 | [4][7] |

Experimental Protocols and Applications

11H-Benzo[b]fluorene serves as a standard in several advanced analytical techniques for the detection and quantification of polycyclic aromatic hydrocarbons in complex mixtures.

Excitation-Emission Matrix (EEM) Fluorescence Spectroscopy for PAH Analysis

This powerful technique is used for the sensitive and selective detection of PAHs in environmental samples.[2][7] The method involves recording a series of fluorescence emission spectra at sequentially incremented excitation wavelengths, generating a three-dimensional data matrix known as an Excitation-Emission Matrix (EEM).

Methodology:

-

Sample Preparation: The environmental sample (e.g., water, soil extract) is appropriately diluted in a suitable solvent to minimize inner-filter effects.

-

Standard Preparation: A series of standard solutions of 11H-Benzo[b]fluorene and other relevant PAHs are prepared at known concentrations.

-

Instrumental Analysis: The EEMs of both the samples and standards are acquired using a spectrofluorometer. The excitation and emission wavelength ranges are selected to cover the spectral features of the target PAHs.

-

Data Analysis: The resulting complex EEMs are often analyzed using chemometric methods like Parallel Factor Analysis (PARAFAC). This allows for the deconvolution of the overlapping spectral signatures of different fluorophores in the mixture, enabling the identification and quantification of individual PAHs.[7] 11H-Benzo[b]fluorene is used as a reference standard to validate the model and quantify its presence in the unknown samples.

Real-Time Aerosol Mass Spectrometry

11H-Benzo[b]fluorene is utilized as a standard for the detection of particle-bound PAHs using real-time aerosol mass spectrometry (AMS).[2][8] This technique provides real-time quantitative data on the size and chemical composition of non-refractory sub-micron aerosol particles.

Methodology:

-

Aerosol Sampling: Ambient air is drawn into the AMS instrument through an aerodynamic lens that focuses the particles into a narrow beam.

-

Particle Sizing: The particles are accelerated, and their velocity is measured to determine their aerodynamic diameter.

-

Vaporization and Ionization: The sized particles impact a heated surface (around 600°C) and are flash vaporized. The resulting gas molecules are then ionized, typically by electron impact.

-

Mass Analysis: The ions are analyzed by a mass spectrometer (often a time-of-flight, ToF, analyzer) to provide a mass spectrum of the chemical components of the original particles.

-

Standardization: A standard containing 11H-Benzo[b]fluorene can be aerosolized and introduced into the AMS to determine its fragmentation pattern and ionization efficiency. This information is crucial for the accurate identification and quantification of this and other structurally similar PAHs in ambient aerosol samples.

Biological Activity: Inhibition of Estradiol-Dependent Reporter Activity

Research has shown that 11H-Benzo[b]fluorene can inhibit estradiol-dependent reporter activity in yeast-based assays.[7] These assays are commonly used to screen for compounds that can interfere with the estrogen signaling pathway.

Mechanism of Action (Simplified):

-

Yeast Reporter System: The yeast cells are genetically engineered to express the human estrogen receptor (hER). They also contain a reporter gene (e.g., lacZ, which codes for β-galactosidase) under the control of an estrogen-responsive element (ERE).

-

Estrogen Activation: When estradiol (B170435) (a natural estrogen) is introduced, it binds to the hER. The activated hER-estradiol complex then binds to the ERE, initiating the transcription of the reporter gene.

-

Inhibition by 11H-Benzo[b]fluorene: 11H-Benzo[b]fluorene can interfere with this process. While the exact mechanism of inhibition by this specific compound requires further elucidation, it likely involves binding to the estrogen receptor, thereby preventing or reducing the binding of estradiol and the subsequent activation of the reporter gene. This leads to a measurable decrease in the reporter signal (e.g., reduced β-galactosidase activity).

References

- 1. researchgate.net [researchgate.net]

- 2. Excitation-emission matrix fluorescence spectroscopy in conjunction with multiway analysis for PAH detection in complex matrices - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Aerosol mass spectrometer [chem.au.dk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification and quantification of known polycyclic aromatic hydrocarbons and pesticides in complex mixtures using fluorescence excitation-emission matrices and parallel factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cires1.colorado.edu [cires1.colorado.edu]

The Natural Occurrence of Polycyclic Aromatic Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. While extensively studied as anthropogenic pollutants, their natural occurrence is a significant aspect of their environmental lifecycle and biogeochemical impact. This technical guide provides a comprehensive overview of the natural sources of PAHs, their formation mechanisms, and their biological implications. Quantitative data on PAH concentrations from various natural matrices are presented, alongside detailed experimental protocols for their analysis. Furthermore, key signaling pathways activated by PAHs, which are of critical interest to toxicologists and drug development professionals, are elucidated with visual diagrams.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are ubiquitous in the environment, originating from both natural and man-made sources.[1] Naturally occurring PAHs are primarily formed through the incomplete combustion of organic materials and geological processes over millennia.[1] These compounds are found in a variety of natural matrices, including fossil fuels, volcanic emissions, and products of forest fires. Their presence in the environment and in uncooked food sources necessitates a thorough understanding of their natural origins and concentrations.[2] This guide aims to provide a detailed technical overview of the natural occurrence of PAHs, focusing on quantitative data, analytical methodologies, and the molecular mechanisms of their biological effects.

Natural Sources and Formation of PAHs

The natural formation of PAHs can be broadly categorized into two main processes: petrogenesis and pyrogenesis.

2.1. Petrogenic PAHs: Geological Formation

Petrogenic PAHs are formed over geological timescales through the transformation of organic matter into fossil fuels.

2.1.1. Crude Oil and Coal

Crude oil and coal are major natural reservoirs of PAHs.[1] These compounds are formed from the diagenesis and catagenesis of buried organic material under high temperature and pressure. Heavy crude oils generally contain higher concentrations of PAHs than light crudes.[3] The PAH content in coal varies with its rank, with bituminous coals often exhibiting the highest concentrations.[4][5][6]

2.2. Pyrogenic PAHs: Incomplete Combustion

Pyrogenic PAHs are generated from the incomplete combustion of organic matter at high temperatures.

2.2.1. Forest and Grassland Fires

Wildfires are a significant natural source of atmospheric PAHs. The composition and concentration of PAHs produced depend on factors such as the type of vegetation burned and the combustion conditions (e.g., flaming vs. smoldering).

2.2.2. Volcanic Eruptions

Volcanic eruptions release gases and particulate matter containing PAHs into the atmosphere. While direct quantification of PAHs in volcanic emissions is challenging, studies have shown elevated concentrations of these compounds in the environment following volcanic activity.[7][8][9]

2.3. PAHs in Uncooked Food

Trace levels of PAHs can be found in various uncooked foods due to environmental deposition on plants and accumulation in aquatic organisms.[2]

Quantitative Data on Naturally Occurring PAHs

The following tables summarize the concentrations of selected PAHs in various natural sources. These data are compiled from multiple scientific studies and are presented to provide a comparative overview.

Table 1: Concentration of Selected PAHs in Crude Oil (µg/g)

| PAH | Crude Oil Type A | Crude Oil Type B |

| Naphthalene | 163.96 | - |

| Phenanthrene | 93.62 | - |

| Fluorene | 21.74 | - |

| Total PAHs | ~58,000 | - |

Data compiled from various sources.[10][11]

Table 2: Concentration of Selected PAHs in Coal (µg/g, dry basis)

| PAH | Lignite | Bituminous | Anthracite |

| Naphthalene | 0.1 - 1.5 | 0.5 - 10.2 | 0.1 - 0.8 |

| Phenanthrene | 0.2 - 2.8 | 1.2 - 15.5 | 0.3 - 1.1 |

| Pyrene | 0.1 - 1.9 | 0.8 - 12.1 | 0.2 - 0.9 |

| Benzo[a]pyrene (B130552) | 0.05 - 0.8 | 0.2 - 5.1 | 0.1 - 0.4 |

| Total PAHs | ~10,540 | up to 57,600 | ~310 |

Concentrations can vary significantly based on coal origin and specific composition. Data compiled from various sources.[4][12]

Table 3: Concentration of Selected PAHs in Forest Fire Ash (mg/kg)

| PAH | Ash Sample 1 | Ash Sample 2 |

| Naphthalene | 1.5 | 2.1 |

| Phenanthrene | 3.2 | 4.5 |

| Fluoranthene | 2.8 | 3.9 |

| Pyrene | 2.5 | 3.4 |

| Benzo[a]pyrene | 0.8 | 1.2 |

| Total PAHs | - | - |

PAH concentrations in wildfire ash are highly variable. Data compiled from various sources.[13]

Table 4: Concentration of Selected PAHs in Uncooked Foods (µg/kg)

| Food Item | Naphthalene | Phenanthrene | Benzo[a]pyrene | Total PAHs |

| Vegetables | 0.1 - 2.5 | 0.2 - 3.1 | ND - 0.5 | - |

| Fruits | ND - 1.8 | 0.1 - 2.2 | ND - 0.3 | - |

| Seafood (raw) | 0.5 - 5.2 | 1.1 - 8.9 | 0.1 - 1.5 | - |

| Grains | ND - 1.5 | 0.1 - 2.0 | ND - 0.4 | - |

ND: Not Detected. Concentrations are indicative and can vary based on environmental conditions. Data compiled from various sources.

Experimental Protocols for PAH Analysis

Accurate quantification of PAHs in complex matrices requires robust analytical methodologies. The following sections outline typical protocols for the extraction and analysis of PAHs from solid and liquid samples.

4.1. Extraction of PAHs from Solid Samples (e.g., Coal, Soil, Ash)

4.1.1. Soxhlet Extraction

Soxhlet extraction is a classical and widely used method for the exhaustive extraction of PAHs from solid matrices.[14][15]

-

Sample Preparation: Homogenize the solid sample and mix with a drying agent like anhydrous sodium sulfate (B86663) until a free-flowing powder is obtained.[16]

-

Extraction: Place the prepared sample in a cellulose (B213188) thimble and extract with a suitable solvent (e.g., dichloromethane:acetone 1:1 v/v) in a Soxhlet apparatus for 16-24 hours.[15][16]

-

Concentration: After extraction, the solvent is evaporated to a small volume using a rotary evaporator.

-